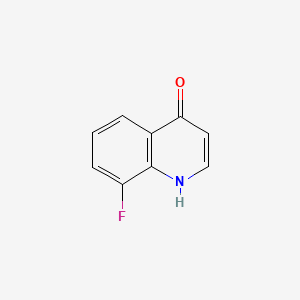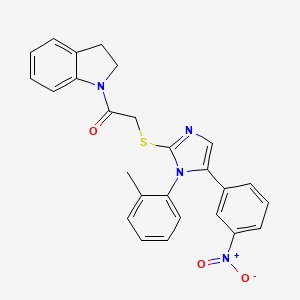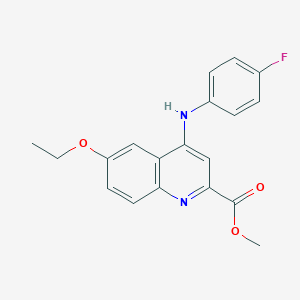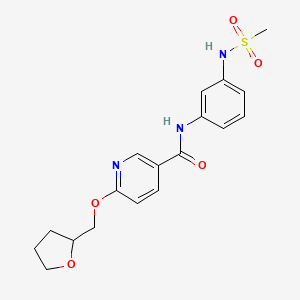
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is a chemical compound with a complex structure that includes a cyanomethyl group, an oxan-4-yloxy group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of a cyanomethylating agent with a phenylpropanamide derivative, followed by the introduction of the oxan-4-yloxy group under specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(oxan-4-yl)-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide
- N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide
- [2-(oxan-4-yloxy)phenyl]methanamine
Uniqueness
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-9-10-18(14-4-2-1-3-5-14)16(19)8-13-21-15-6-11-20-12-7-15/h1-5,15H,6-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBDBZLSKIMQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)

![6,14,14-trimethyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2378622.png)


![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2378628.png)

![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)

![4-benzyl-N-(4-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2378640.png)


